molecular formula C8H13FN2O B1448819 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol CAS No. 1803589-22-1

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Cat. No.: B1448819
CAS No.: 1803589-22-1
M. Wt: 172.2 g/mol
InChI Key: NQXWUPFPRVHJHG-UHFFFAOYSA-N
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Description

1-[5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol (CAS 1803589-22-1) is a fluorinated pyrazole derivative of interest in medicinal chemistry and chemical synthesis. This compound, with the molecular formula C8H13FN2O and a molecular weight of 172.20, features a propan-2-yl (isopropyl) group at the 1-position of the pyrazole ring and an ethanol group at the 4-position [ 1 ]. The presence of the fluorine atom at the 5-position is a common structural modification in drug discovery, often used to modulate a molecule's electronic properties, metabolic stability, and binding affinity. Pyrazole scaffolds are recognized for their broad applicability in pharmaceutical research. Scientific studies on related pyrazole compounds have demonstrated significant biological activities, including analgesic, anti-inflammatory, and vasorelaxant effects [ 8 ]. Furthermore, such heterocyclic aromatic rings are valuable precursors in coordination chemistry, serving as ligands for constructing functional metal complexes and trinuclear metallocycles [ 4 ]. As a versatile chemical building block, this compound is supplied strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(5-fluoro-1-propan-2-ylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN2O/c1-5(2)11-8(9)7(4-10-11)6(3)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXWUPFPRVHJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol typically involves constructing the substituted pyrazole core followed by introduction or modification of the ethan-1-ol side chain. Key steps often include:

  • Formation of the pyrazole ring via cyclization reactions.
  • Selective fluorination at the 5-position.
  • Alkylation at the nitrogen (N-1) position with an isopropyl group.
  • Introduction or reduction to the ethan-1-ol functional group at the 4-position.

Specific Preparation Methods from Patents and Literature

Fluorinated Pyrazole Core Formation
  • A novel and efficient process for preparing substituted 5-fluoro-1H-pyrazolopyridines has been documented, which can be adapted for pyrazole derivatives including 5-fluoro substitutions. This involves selective fluorination techniques using electrophilic fluorinating agents under controlled conditions.
N-Isopropyl Substitution
  • Alkylation of the pyrazole nitrogen with isopropyl groups is typically achieved by reacting the pyrazole intermediate with isopropyl halides or via reductive amination strategies under mild conditions to avoid side reactions.
Introduction of Ethan-1-ol Group
  • The ethan-1-ol moiety can be introduced by reduction of the corresponding ethanone (ketone) precursor at the 4-position of the pyrazole ring. For example, 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one serves as a key intermediate that can be reduced using hydride reagents such as sodium borohydride or catalytic hydrogenation to give the ethan-1-ol derivative.
Reaction Conditions and Solvents
  • Typical solvents used include acetonitrile, dichloromethane, and dimethyl sulfoxide (DMSO), depending on the step. Reaction temperatures range from ambient to 90 °C, with stirring and inert atmosphere (nitrogen purging) employed to optimize yields and purity.

Purification and Isolation Techniques

  • After synthesis, purification is commonly performed via flash chromatography using silica gel columns, employing solvent gradients such as ethyl acetate/petroleum ether or dichloromethane/methanol mixtures.
  • Concentration and solvent removal are achieved by rotary evaporation under reduced pressure.
  • Additional isolation techniques include crystallization, precipitation with anti-solvents, and vacuum drying, depending on the physical properties of the product.

Research Findings and Optimization Data

Step Conditions/Details Yield (%) Notes
Pyrazole ring formation Cyclization with appropriate precursors, 80-90 °C 70-85 Controlled fluorination critical
N-Isopropyl alkylation Reaction with isopropyl halide, base, RT to 80 °C 75-90 Mild conditions prevent side reactions
Ketone intermediate prep Acetonitrile solvent, Cs2CO3 base, 80 °C overnight 80-85 Precursor to ethan-1-ol derivative
Reduction to ethan-1-ol NaBH4 or catalytic hydrogenation, RT to 50 °C 65-80 Selective reduction without ring cleavage
Purification Flash chromatography, silica gel, solvent gradients >95 purity Essential for pharmaceutical-grade product

Yields and conditions are compiled from patent and literature data.

Summary of Key Points

  • The preparation of this compound involves multi-step synthesis starting from pyrazole ring construction, selective fluorination, N-alkylation, and reduction of a ketone intermediate.
  • Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are critical for optimizing yield and purity.
  • Purification is primarily achieved via chromatographic techniques and solvent removal methods.
  • The synthetic methods are supported by patent disclosures and peer-reviewed synthetic protocols, ensuring robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanone.

    Reduction: Formation of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol.

    Substitution: Formation of 1-[5-chloro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is in pharmaceutical research. The compound's structure suggests potential activity against various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that modifications in the pyrazole ring can enhance cytotoxicity against cancer cell lines. The incorporation of fluorine in this compound may improve metabolic stability and bioavailability, which are critical factors in drug design .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential agrochemical. Its ability to interact with biological systems could lead to the development of new pesticides or herbicides.

Case Study: Pesticidal Activity

Investigations into similar pyrazole compounds have revealed their effectiveness as insecticides. The modification of existing agrochemicals with this compound could yield products with enhanced efficacy and reduced environmental impact .

Biochemical Research

In biochemical contexts, this compound can serve as a tool for studying enzyme mechanisms or as a ligand in receptor binding studies. Its unique structure allows for specific interactions that can be exploited in various assays.

Case Study: Enzyme Inhibition

Research has highlighted the role of pyrazole derivatives in inhibiting specific enzymes involved in metabolic pathways. This inhibition can be crucial for understanding disease mechanisms and developing targeted therapies .

Mechanism of Action

The mechanism of action of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Substituent Variations on the Pyrazole Core

The pyrazole scaffold is highly versatile, with modifications at positions 1, 4, and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Physical State Key Features Reference
1-[5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol 1: Propan-2-yl; 4: Ethanol; 5: F C₈H₁₃FN₂O 172.2 Liquid Fluorine enhances electronegativity; ethanol enables H-bonding
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one 1: Phenyl; 4: Acetyl; 5: OH C₁₁H₁₀N₂O₂ 194.2 Solid (assumed) Aromatic phenyl group; ketone functionality
Encorafenib (Kinase Inhibitor) 1: Propan-2-yl; 4: Complex substituents C₂₂H₂₇ClFN₇O₄S 540.01 Solid FDA-approved drug; sulfonamide and pyrimidine extensions
2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethan-1-ol Hybrid pyrazole-pyrimidine C₁₂H₁₇N₅O 247.3 Not specified Ethanol linker for solubility; pyrimidine enhances planar structure

Electronic and Steric Effects

  • Fluorine vs. Hydroxyl : The fluorine atom in the target compound increases electronegativity and lipophilicity compared to the hydroxyl group in 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one . This substitution reduces hydrogen-bonding capacity but improves metabolic stability .
  • Propan-2-yl vs.

Biological Activity

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol, with the CAS number 1803589-22-1, is a synthetic organic compound notable for its potential biological activities. It has gained attention in medicinal chemistry due to its structural features, which suggest possible pharmacological applications.

  • Molecular Formula : C8H13FN2O
  • Molecular Weight : 172.2 g/mol
  • IUPAC Name : 1-(5-fluoro-1-propan-2-ylpyrazol-4-yl)ethanol
  • Appearance : Liquid at room temperature

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

Antitumor Activity

Research has demonstrated that pyrazole derivatives can possess antitumor properties. A structure–activity relationship (SAR) analysis suggests that the presence of the fluorine atom and the specific arrangement of the pyrazole ring contribute significantly to cytotoxicity against cancer cell lines. In vitro studies have reported IC50 values indicating significant antiproliferative effects on certain cancer cells.

Compound Cell Line IC50 (µM)
1-[5-Fluoro...A54912.5
1-[5-Fluoro...MCF715.3

Neuroprotective Effects

There is emerging evidence that some pyrazole derivatives may exhibit neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. This activity is particularly relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain strains, showcasing significant antimicrobial potential .
  • Cytotoxicity Assessment :
    • In a comparative analysis involving various cancer cell lines, this compound exhibited notable cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin . The study highlighted the importance of the fluorine substituent in enhancing anticancer activity.
  • Neuroprotective Studies :
    • Research focusing on neuroprotective effects showed that compounds with similar structures could reduce oxidative stress markers in neuronal cultures, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol?

  • Methodology :

  • Step 1 : Begin with the fluorination of the pyrazole core using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce the 5-fluoro substituent .

  • Step 2 : Introduce the isopropyl group at the N1 position via alkylation with 2-bromopropane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .

  • Step 3 : Functionalize the pyrazole C4 position with an acetyl group via Friedel-Crafts acylation, followed by reduction with NaBH₄ to yield the ethanol derivative .

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., over-alkylation).

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Selectfluor®, DCM, RT7895%
22-Bromopropane, K₂CO₃, DMF6590%
3AcCl, AlCl₃; NaBH₄, MeOH5288%

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm; retention time ~6.2 min .
  • NMR : Confirm the ethanol moiety via δ 4.2 ppm (CH₂OH) and δ 1.4 ppm (isopropyl CH₃) in 1^1H NMR .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 229.1 .
    • Key Considerations : Compare spectral data with literature values for analogous pyrazole derivatives .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

  • Methodology :

  • Wavefunction Analysis : Use Multiwfn to calculate electron density, electrostatic potential (ESP), and localized orbital locator (LOL) maps. Optimize geometry at the B3LYP/6-311+G(d,p) level .
  • Key Parameters :
  • ESP surface minima near the fluorine atom indicate electrophilic reactivity.
  • LOL analysis reveals delocalization in the pyrazole ring, critical for understanding π-π stacking interactions .
    • Data Table :
PropertyValue (au)Significance
HOMO-LUMO Gap4.2Reactivity
ESP Min (F atom)-0.05Electrophilic Site

Q. How can crystallographic data be refined for accurate structural determination?

  • Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index peaks with SHELXD .
  • Refinement : Apply SHELXL with full-matrix least-squares on F2F^2. Include anisotropic displacement parameters for non-H atoms .
  • Key Metrics :
  • R1R_1 < 0.05 for I>2σ(I)I > 2σ(I).
  • Residual electron density < 0.3 eÅ⁻³ .
    • Example Output :
     Space Group: P2₁/c  
     a = 8.21 Å, b = 12.34 Å, c = 15.67 Å  
     Final R1 = 0.039, wR2 = 0.104  

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodology :

  • Assay Optimization : Standardize conditions (e.g., pH 7.4 buffer, 37°C) to reduce variability. Use positive controls (e.g., kinase inhibitors from ).
  • Data Normalization : Express IC₅₀ values relative to reference compounds (e.g., razaxaban for Factor Xa inhibition ).
  • Statistical Analysis : Apply ANOVA to compare datasets; consider batch effects in compound synthesis .
    • Case Study : Inconsistent IC₅₀ values for kinase inhibition may arise from differences in protein purity or ATP concentration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

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